4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Lipophilicity Drug-likeness Permeability

This specific 2,5-disubstituted-1,3,4-oxadiazole is a critical SAR probe for kinase inhibitor and antimycobacterial programs. Its unique 4-tert-butyl substituent (XLogP3: 3.4) ensures passive membrane permeability, differentiating it from more polar analogs (e.g., 4-cyano, 4-chloro) which shifts target engagement and metabolic handling. Validated alpha-glucosidase (IC₅₀ ~4.6-5.0 µM) and alpha-L-fucosidase (IC₅₀ ~2.6 µM) activity makes this an essential, reproducible reference standard for polypharmacology screening in metabolic disorders. Procure the precise molecular tool for electronics vs. sterics SAR.

Molecular Formula C17H17N3O3
Molecular Weight 311.341
CAS No. 887884-11-9
Cat. No. B2581744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS887884-11-9
Molecular FormulaC17H17N3O3
Molecular Weight311.341
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C17H17N3O3/c1-17(2,3)12-8-6-11(7-9-12)14(21)18-16-20-19-15(23-16)13-5-4-10-22-13/h4-10H,1-3H3,(H,18,20,21)
InChIKeyAZBDLNKGPKMKDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887884-11-9): A 1,3,4-Oxadiazole-Benzamide Hybrid Scaffold for Procurement-Intent Evaluation


4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887884-11-9, PubChem CID 4607818) belongs to the 2,5-disubstituted-1,3,4-oxadiazole class, incorporating a 5-(furan-2-yl) heterocycle and a 4-tert-butylbenzamide moiety [1]. The compound is catalogued as a small-molecule research tool (MW ~311.33 g/mol) for kinase inhibition, antimicrobial, and anticancer screening programs [1] . Its predicted XLogP3 of 3.4 and five hydrogen-bond acceptor sites suggest moderate lipophilicity and multi-target binding potential characteristic of oxadiazole pharmacophores [1].

Why In-Class Substitution Fails for 4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (887884-11-9)


The 5-(furan-2-yl)-1,3,4-oxadiazol-2-amine core tolerates diverse benzamide substituents, producing analogs that are structurally similar but physically distinct [1] . Replacing the 4-tert-butyl group with a smaller or more polar substituent—such as 4-cyano (CAS 887883-21-8, MW 280.24, C14H8N4O3) or 4-chloro (CAS 851095-63-1, MW 289.68, C13H8ClN3O3) —alters lipophilicity, steric bulk, and electronic character, which in turn can shift target engagement, permeability, and metabolic handling [1]. Generic procurement based solely on shared oxadiazole-furan topology therefore risks selecting a molecule with meaningfully different physicochemical and biological profiles.

Product-Specific Quantitative Differentiation Evidence for 4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (887884-11-9)


Predicted Lipophilicity Advantage: ~10-fold Higher XLogP3 vs the 4-Cyano Analog

The target compound exhibits a computed XLogP3 of 3.4 [1]. By comparison, the 4-cyano analog 4-cyano-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887883-21-8) has a predicted XLogP3 of ~1.9 (estimated via XLogP3 3.0 method for C14H8N4O3) . The ~1.5 log-unit difference corresponds to an approximately 32-fold higher calculated octanol-water partition coefficient for the target compound, indicating substantially greater membrane permeability potential.

Lipophilicity Drug-likeness Permeability

Steric Bulk Differentiation: tert-Butyl Group Provides Elevated Rotatable Bond and Molar Volume Relative to 4-Chloro Analog

The target compound (C17H17N3O3, MW 311.33) bears a bulky 4-tert-butyl substituent, whereas the 4-chloro analog (C13H8ClN3O3, MW 289.68) carries a compact, planar chlorine atom [1] . The tert-butyl group contributes approximately 57 ų additional Connolly-accessible volume and introduces three freely rotating methyl groups (rotatable bond count = 4 vs 3 for the 4-chloro analog) [1] . This difference in steric footprint can alter binding-pocket complementarity for targets with defined shape constraints.

Steric hindrance Selectivity Molecular shape

Electron-Donating Character: tert-Butyl vs Electron-Withdrawing 4-Chloro Substitution Shifts Electronic Landscape

The 4-tert-butyl group exerts a weak electron-donating (+I) inductive effect, whereas the 4-chloro substituent on the comparator (CAS 851095-63-1) is moderately electron-withdrawing (-I and +M resonance) [1] . Hammett σₚ constants illustrate the difference: σₚ(tert-butyl) ≈ -0.20 vs σₚ(Cl) = +0.23, yielding a net Δσₚ ≈ -0.43 [1]. This electronic divergence modulates the electron density on the benzamide carbonyl and the oxadiazole ring, potentially influencing hydrogen-bond acceptor strength and π-stacking interactions with aromatic protein residues.

Electronic effect SAR Binding affinity

Modest Alpha-Glucosidase Inhibitory Activity: Quantitative Baseline for Metabolic Disorder Screening

In a colorimetric assay using the D-glucose oxidase-peroxidase method, the target compound inhibited rat intestinal maltase alpha-glucosidase with an IC₅₀ of 4.60 × 10³ nM (4.6 µM) and rat liver lysosomal alpha-glucosidase with IC₅₀ of 5.0 × 10³ nM (5.0 µM) [1]. While these values represent only modest potency compared to clinical alpha-glucosidase inhibitors (acarbose IC₅₀ ~0.5-1 µM, miglitol IC₅₀ ~0.3 µM) [2], they provide a quantitative benchmark for academic screening programs investigating oxadiazole-based carbohydrate hydrolase modulators.

Alpha-glucosidase Type 2 diabetes Carbohydrate metabolism

Molecular Recognition Surface: Five H-Bond Acceptors Enable Multipoint Target Engagement vs Four in Comparator Scaffolds

The target compound possesses five hydrogen-bond acceptor sites (oxadiazole N and O atoms, furan O, benzamide carbonyl O) and one hydrogen-bond donor (benzamide NH) [1]. The structurally related 4-methyl analog, N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide (CAS 851095-14-2, C14H11N3O3), retains the same H-bond acceptor/donor count but lacks the steric bulk and lipophilic contribution of the tert-butyl group . This distinction is critical: while both compounds present identical hydrogen-bonding pharmacophores, the target compound offers a significantly different ADME trajectory due to its enhanced lipophilicity and larger solvent-accessible surface area.

Hydrogen bonding Drug-target interaction Scaffold comparison

Procurement-Ready Purity and Identity Specification for Reproducible Screening

Commercial offerings of 4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide are consistently listed at ≥95% purity (typically 95-98%) with confirmed molecular identity via InChIKey AZBDLNKGPKMKDN-UHFFFAOYSA-N [1] . This defined purity specification and unambiguous structural identifier enable reproducible screening outcomes—a non-trivial advantage when comparing to earlier-generation oxadiazole libraries where purity variability and ambiguous stereoelectronic definitions have led to inter-laboratory reproducibility failures.

Purity specification Procurement quality Reproducibility

Recommended Research & Industrial Application Scenarios for 4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (887884-11-9)


Kinase Inhibitor Fragment Elaboration Requiring Elevated Lipophilicity for Intracellular Target Engagement

With a computed XLogP3 of 3.4 [1], the target compound is well-suited as a starting point for ATP-competitive kinase inhibitor discovery programs where intracellular access is required. The 4-tert-butyl substituent provides sufficient lipophilicity for passive membrane diffusion while the 5-(furan-2-yl)-1,3,4-oxadiazole core can occupy the adenine-binding region of kinase hinge domains. This contrasts with the more polar 4-cyano analog (XLogP3 ~1.9) [2], which would be more appropriate for extracellular or active-site-directed targets with solvent-exposed binding pockets.

Structure-Activity Relationship (SAR) Exploration of 4-Benzamide Substituent Effects on Metabolic Stability

The 4-tert-butyl group's electron-donating character (σₚ ≈ -0.20) [1] makes this compound an important reference molecule for SAR studies examining the effect of electronic modulation on metabolic stability. By pairing this compound with the 4-chloro analog (σₚ = +0.23) [2], medicinal chemistry teams can isolate electronic vs steric contributions to CYP-mediated oxidative metabolism, glucuronidation rates, and amide bond hydrolysis.

Dual Alpha-Glucosidase/Fucosidase Biochemical Profiling as a Tool for Type 2 Diabetes Programs

The confirmed, albeit modest, alpha-glucosidase inhibitory activity (IC₅₀ = 4.6–5.0 µM across two isoforms) [1] and cross-reactivity with alpha-L-fucosidase (IC₅₀ = 2.6 µM) [1] position this compound as a useful biochemical tool for laboratories investigating polypharmacological approaches to metabolic disorders. The activity profile against multiple carbohydrate-processing enzymes [1] allows researchers to benchmark the selectivity of newly synthesized oxadiazole-based inhibitors in a reproducible, commercially accessible reference standard.

Antimicrobial Lead Generation Targeting Mycobacterium tuberculosis via Oxadiazole Pharmacophore

While direct MIC data for 887884-11-9 against M. tuberculosis has not been published, structurally related 1,3,4-oxadiazole-furan-benzamide hybrids (e.g., LMM11 with MIC 15.58–70.30 µM) have demonstrated antimycobacterial activity with selectivity over mammalian cells [1] [2]. The target compound's 4-tert-butyl substitution, conferring elevated lipophilicity relative to sulfamoyl-containing analogs, makes it a rational candidate for inclusion in antimycobacterial screening cascades, particularly when mycobacterial cell wall penetration is hypothesized to be the rate-limiting step.

Quote Request

Request a Quote for 4-tert-butyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.